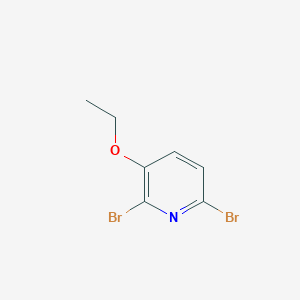

2,6-Dibromo-3-ethoxypyridine

Beschreibung

2,6-Dibromo-3-ethoxypyridine is a halogenated pyridine derivative characterized by bromine atoms at the 2- and 6-positions of the pyridine ring and an ethoxy group (-OCH₂CH₃) at the 3-position. This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated pyridines often serve as intermediates for cross-coupling reactions or functional group transformations. Its molecular formula is C₇H₇Br₂NO, with a molecular weight of 321.95 g/mol. The ethoxy group enhances solubility in polar solvents, while the bromine substituents contribute to its reactivity in nucleophilic aromatic substitution or Suzuki-Miyaura coupling reactions .

Eigenschaften

Molekularformel |

C7H7Br2NO |

|---|---|

Molekulargewicht |

280.94 g/mol |

IUPAC-Name |

2,6-dibromo-3-ethoxypyridine |

InChI |

InChI=1S/C7H7Br2NO/c1-2-11-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3 |

InChI-Schlüssel |

NHIOTXJJYPCUSI-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=C(N=C(C=C1)Br)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-ethoxypyridine typically involves the bromination of 3-ethoxypyridine. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: Industrial production methods for 2,6-Dibromo-3-ethoxypyridine are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dibromo-3-ethoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and boron reagents are typically used.

Major Products:

Substitution Reactions: Products include derivatives where bromine atoms are replaced by other functional groups.

Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

1. Antimicrobial Activity

Research indicates that derivatives of dibromopyridine compounds exhibit significant antimicrobial properties. A study demonstrated that 2,6-dibromo-3-ethoxypyridine showed activity against various bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Case Study:

A comparative study evaluated several brominated pyridine derivatives, including 2,6-dibromo-3-ethoxypyridine, against Gram-positive and Gram-negative bacteria. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics .

2. Anti-inflammatory Effects

Another area of research has focused on the anti-inflammatory properties of bromopyridine derivatives. In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases.

Case Study:

A recent investigation into the effects of 2,6-dibromo-3-ethoxypyridine on human cell lines demonstrated a reduction in inflammatory markers following treatment, indicating its therapeutic potential in conditions like arthritis .

Agricultural Applications

1. Pesticide Development

2,6-Dibromo-3-ethoxypyridine has been explored as an intermediate in the synthesis of novel pesticides. Its structural properties allow it to interact effectively with biological systems in pests.

Case Study:

A patent describes the application of this compound in developing a new class of insecticides that target specific enzymatic pathways in pests while minimizing toxicity to non-target organisms . Field trials have shown promising results in controlling pest populations without significant environmental impact.

Material Science Applications

1. Fluorescent Materials

The unique electronic structure of 2,6-dibromo-3-ethoxypyridine makes it suitable for use in fluorescent materials. Its application in organic light-emitting diodes (OLEDs) has been investigated due to its ability to emit light efficiently when excited.

Case Study:

Research published in a materials science journal highlighted the incorporation of this compound into polymer matrices for OLED applications. The resultant materials exhibited enhanced brightness and stability compared to traditional fluorescent compounds .

Data Summary Table

Wirkmechanismus

The mechanism of action of 2,6-Dibromo-3-ethoxypyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, its mechanism involves interaction with specific molecular targets, although detailed pathways are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 2,6-Dibromo-3-ethoxypyridine with other halogenated pyridine compounds, focusing on structural features, reactivity, and applications.

Table 1: Key Structural and Functional Comparisons

| Compound Name | Substituents (Positions) | Molecular Formula | Key Functional Groups | Applications/Reactivity |

|---|---|---|---|---|

| 2,6-Dibromo-3-ethoxypyridine | Br (2,6), -OCH₂CH₃ (3) | C₇H₇Br₂NO | Ethoxy, Bromine | Cross-coupling, drug synthesis |

| 2,4-Dibromo-6-chloropyridin-3-amine | Br (2,4), Cl (6), -NH₂ (3) | C₅H₄Br₂ClN₂ | Amine, Bromine, Chlorine | Agrochemical intermediates |

| 3-Ethoxy-2-iodopyridine | I (2), -OCH₂CH₃ (3) | C₇H₈INO | Ethoxy, Iodine | Radiolabeling, medicinal chemistry |

Key Findings:

Substituent Effects on Reactivity: Bromine at the 2- and 6-positions in 2,6-Dibromo-3-ethoxypyridine creates steric hindrance, reducing reactivity in electrophilic substitution compared to mono-brominated analogs like 3-Ethoxy-2-iodopyridine. However, the ethoxy group at position 3 activates the ring for nucleophilic attack at the 4-position, a feature absent in 2,4-Dibromo-6-chloropyridin-3-amine . The presence of chlorine in 2,4-Dibromo-6-chloropyridin-3-amine increases electrophilicity but reduces solubility in nonpolar solvents compared to the ethoxy-containing compound .

Applications in Synthesis :

- 2,6-Dibromo-3-ethoxypyridine is preferred over iodinated analogs (e.g., 3-Ethoxy-2-iodopyridine) in cost-sensitive industrial processes due to bromine’s lower expense and comparable leaving-group ability in cross-coupling reactions.

- Unlike 2,4-Dibromo-6-chloropyridin-3-amine, which is primarily used in pesticide synthesis, 2,6-Dibromo-3-ethoxypyridine has broader utility in pharmaceutical intermediates, such as kinase inhibitor scaffolds .

Solubility and Stability: Ethoxy groups generally improve solubility in ethanol and dimethylformamide (DMF). For example, 2,6-Dibromo-3-ethoxypyridine dissolves readily in DMF (≈50 mg/mL), whereas 2,4-Dibromo-6-chloropyridin-3-amine requires heating for dissolution . The amine group in 2,4-Dibromo-6-chloropyridin-3-amine increases susceptibility to oxidation, limiting its shelf life compared to the ethoxy derivative.

Limitations of Available Data

The evidence provided lacks experimental data (e.g., melting points, spectroscopic profiles) for 2,6-Dibromo-3-ethoxypyridine and its analogs. For instance, the Catalog of Pyridine Compounds (2017) lists 2,4-Dibromo-6-chloropyridin-3-amine but omits physicochemical properties . Similarly, audit data standards (2015) are unrelated to chemical comparisons . Further studies are required to validate theoretical comparisons with empirical results.

Biologische Aktivität

2,6-Dibromo-3-ethoxypyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,6-Dibromo-3-ethoxypyridine is . The compound features a pyridine ring with bromine substituents at the 2 and 6 positions and an ethoxy group at the 3 position. This unique arrangement influences its chemical reactivity and biological interactions.

The biological activity of 2,6-Dibromo-3-ethoxypyridine can be attributed to several mechanisms:

- Enzyme Interaction : The halogen atoms in the compound can form halogen bonds with amino acid residues in proteins, potentially affecting their function and activity.

- Receptor Modulation : Similar compounds have been shown to act as antagonists at various receptors, including dopamine and serotonin receptors. This suggests that 2,6-Dibromo-3-ethoxypyridine may interact with similar targets .

- Cytotoxic Effects : Preliminary studies indicate that brominated pyridine derivatives may induce cytotoxic effects in cancer cells, suggesting potential anticancer properties.

Antimicrobial Activity

Research indicates that halogenated pyridines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

Anticancer Properties

The cytotoxic effects observed in related brominated pyridines suggest that 2,6-Dibromo-3-ethoxypyridine may also possess anticancer properties. In vitro studies are needed to evaluate its efficacy against different cancer cell lines.

Comparative Analysis with Related Compounds

To better understand the biological activity of 2,6-Dibromo-3-ethoxypyridine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,4-Dibromo-6-chloropyridine | Bromine at positions 2 and 4 | Antimicrobial and anticancer activity |

| 5-Bromo-4-methoxypyridine | Bromine at position 5 | Antimicrobial properties |

| 2,5-Dibromo-3-ethoxypyridine | Bromine at positions 2 and 5 | Potential anticancer effects |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of brominated pyridines showed significant inhibition against MRSA strains. The study highlighted the importance of the halogen substituents in enhancing antimicrobial activity .

- Cytotoxicity Assays : Another research effort focused on assessing the cytotoxic effects of various brominated pyridines on cancer cell lines. Results indicated that certain derivatives led to increased apoptosis in treated cells compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.